

Candicidin D: A Technical Overview of its Physicochemical Properties and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Candicidin D is the major and most active component of the candicidin complex, a polyene macrolide antifungal agent produced by the bacterium Streptomyces griseus.[1][2][3] As a member of the heptaene macrolide group, its structure is characterized by a large lactone ring with seven conjugated double bonds, a mycosamine sugar moiety, and an aromatic side chain. [1][4] This unique structure dictates its physical, chemical, and biological properties, making it a subject of interest in antifungal research and drug development. This guide provides a detailed examination of Candicidin D's properties, relevant experimental methodologies, and its mechanism of action.

Core Physical and Chemical Properties

The fundamental properties of **Candicidin D** are summarized below. These values are critical for its handling, formulation, and analysis.



Property	Value	Citations
Molecular Formula	C59H84N2O18	[2][5][6][7][8]
Molecular Weight	~1109.3 g/mol	[2][5][6][7][8]
CAS Number	39372-30-0	[5][6]
Appearance	Solid powder, described as small yellow needles or rosettes, or a light yellow to light brown solid.	[2][5][8][9]
Purity	Typically >95% by HPLC, with some commercial sources offering >98%.	[5][7][8]
UV Absorption Maxima	360 nm, 380 nm, 403 nm (characteristic of heptaenes)	[2]

Solubility and Stability Profile

The solubility and stability of **Candicidin D** are crucial for developing effective delivery systems and ensuring its potency during storage and use.



Property	Details	Citations
Solubility	Poorly Soluble: Practically insoluble in water, alcohols, ketones, esters, ethers, and hydrocarbons.	[2][7]
Soluble: Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and lower aliphatic acids.	[2][10][11]	
Enhanced Solubility: Very soluble in 80% aqueous tetrahydrofuran. The addition of 5-25% water to alcohols can also increase solubility.	[2][7]	_
Storage & Stability	Long-term: Store at -20°C in a dry, dark environment for periods of months to years.	[5][7][10]
Short-term: Can be stored at 0-4°C for days to weeks.	[5][10]	
Shipping: Stable for several weeks at ambient temperature during standard shipping.	[5][10]	-

Mechanism of Action: Fungal Membrane Disruption

Candicidin D exerts its antifungal effect through a well-established mechanism shared by other polyene antibiotics. Its primary target is ergosterol, the principal sterol in the fungal cytoplasmic membrane.[1][12]

The process begins with **Candicidin D** binding to ergosterol. This interaction is highly specific and forms the basis of its selective toxicity toward fungi, as mammalian cell membranes contain cholesterol instead of ergosterol.[9][12] Upon binding, **Candicidin D** molecules aggregate and insert into the lipid bilayer, forming transmembrane pores or channels.[9][10]

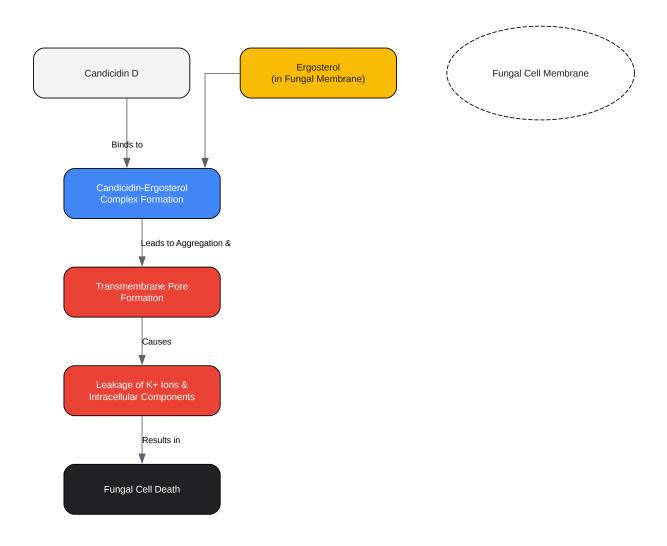






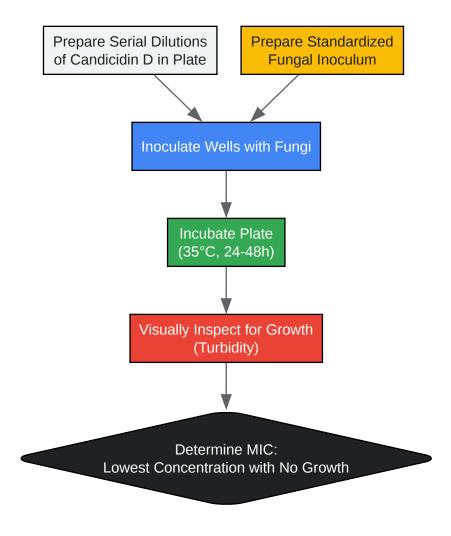
This disruption of the membrane's integrity leads to a rapid leakage of essential intracellular ions, particularly K⁺, and other small molecules, ultimately resulting in fungal cell death.[1][13]











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